5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
The compound “5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one” belongs to the class of organic compounds known as imidazoquinazolines. These are aromatic heterocyclic compounds containing an imidazole ring fused to a quinazoline moiety .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For instance, the fluorophenyl group might undergo nucleophilic aromatic substitution reactions under certain conditions .Scientific Research Applications
Synthesis and Biological Activities
A range of derivatives structurally related to the compound have been synthesized, showcasing diverse biological activities. For instance, substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters have been prepared from anthranilamide, demonstrating significant in vitro antibacterial activity compared to commercial drugs like penicillin-G and streptomycin (S. Mood, U. Boda, H. Guguloth, 2022). Similarly, 1-(4-oxo-3-(4-fluorophenyl)-3H- quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives exhibited notable antimicrobial activities against selective gram-positive and gram-negative bacteria (V. Alagarsamy, R. Appani, M. T. Sulthana, B. Narendar, V. Solomon, 2016).
Antimicrobial and Antifungal Properties
The compound and its derivatives have been explored for antimicrobial and antifungal applications. Novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones displayed significant biological activity against standard strains, showcasing the therapeutic potential of these molecules (Ravinder Nath ANISETTI, M. S. Reddy, 2012). Additionally, new quinazolin-4-one containing oxadiazolin-5-thione moieties were synthesized and evaluated for their antibacterial activity, demonstrating the utility of these compounds in developing new antimicrobial agents (A. H. Ahmed, M. Abd-Alla, M. El-zohry, 2007).
Structural and Molecular Studies
Structural and molecular analysis of these compounds, such as Raman, crystal structure, and Hirshfeld surface analysis, have been conducted to understand better the properties and potential applications of these molecules. For example, a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one has been synthesized, and its antibacterial efficacy tested, along with detailed structural analysis to elucidate its interaction mechanisms and potential biomedical applications (Mohammed H. Geesi et al., 2020).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities and the development of more efficient synthesis methods. Given the broad range of activities exhibited by similar compounds, this compound could have potential applications in medicinal chemistry .
properties
IUPAC Name |
5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-11-18(25)23-17(21-11)14-4-2-3-5-15(14)22-19(23)26-10-16(24)12-6-8-13(20)9-7-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETOBMHWSHDGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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